N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine
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Overview
Description
N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethoxy-2-chloropyrimidine.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving 5-methyl-3-isoxazolecarboxylic acid.
Coupling Reaction: The final step involves coupling the pyrimidine and isoxazole rings through an amination reaction, typically using a suitable amine source and a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethoxy-2-pyrimidinyl)-N-(3-isoxazolyl)amine: Similar structure but lacks the methyl group on the isoxazole ring.
N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-pyrazolyl)amine: Similar structure but features a pyrazole ring instead of an isoxazole ring.
Uniqueness
N-(4,6-dimethoxy-2-pyrimidinyl)-N-(5-methyl-3-isoxazolyl)amine is unique due to the presence of both pyrimidine and isoxazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C10H12N4O3 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)-5-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H12N4O3/c1-6-4-7(14-17-6)11-10-12-8(15-2)5-9(13-10)16-3/h4-5H,1-3H3,(H,11,12,13,14) |
InChI Key |
BAAQAAJRJYRURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
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